molecular formula C11H13N3O7 B12602971 N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine CAS No. 918427-56-2

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine

Cat. No.: B12602971
CAS No.: 918427-56-2
M. Wt: 299.24 g/mol
InChI Key: NQVMPFUSFPETTO-UHFFFAOYSA-N
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Description

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine is a sophisticated chemical reagent designed for advanced bioconjugation and proteomics research. This compound features a triglycine peptide backbone, a well-established spacer that improves solubility and provides conformational flexibility in aqueous systems . The N-terminal is functionalized with a 2-methoxy-3,4-dioxocyclobuten-1-yl group, a cyclobutenedione derivative known for its reactivity as a coupling agent. The primary research application of this reagent is as a building block for linking biomolecules. The cyclobutenedione moiety can react with primary amines, facilitating the stable attachment of the triglycine chain to proteins, antibodies, or other peptides . This function is analogous to other squaric acid derivatives and cyclobutenedione-based linkers that are employed in the synthesis of complex conjugates for antibody-drug conjugates (ADCs) and immunoassay development . The "For Research Use Only" product is particularly valuable in exploring novel diagnostic and therapeutic bioconjugates. Researchers can utilize this compound to introduce a short, hydrophilic peptide spacer into their constructs. The triglycine (Gly-Gly-Gly) sequence is a metabolically stable motif that can mitigate steric hindrance when linking a large protein to a solid surface, a small molecule hapten, or a reporter tag . This makes the reagent a valuable tool for developing sophisticated biosensors, targeted delivery systems, and other hi-tech organic materials . The product is supplied with a high purity level (>95%), ensuring consistent performance and reliability in sensitive experimental workflows.

Properties

CAS No.

918427-56-2

Molecular Formula

C11H13N3O7

Molecular Weight

299.24 g/mol

IUPAC Name

2-[[2-[[2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H13N3O7/c1-21-11-8(9(19)10(11)20)14-3-6(16)12-2-5(15)13-4-7(17)18/h14H,2-4H2,1H3,(H,12,16)(H,13,15)(H,17,18)

InChI Key

NQVMPFUSFPETTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C1=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine typically involves the reaction of squaric acid derivatives with glycine residues. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine involves its ability to form strong hydrogen bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of protein structures. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key regulatory proteins and enzymes in various biological processes .

Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its unique N-terminal substituent. Below is a structural comparison with analogous glycine-based peptides (Table 1):

Table 1: Structural Comparison of Glycine Derivatives

Compound Name Substituent Group Peptide Chain Length Notable Features
Glycylglycylglycine None (unmodified tripeptide) 3 residues Linear, hydrophilic
N-[2-(Benzoylthio)acetyl]-gly-gly-gly-OH Benzoylthioacetyl 3 residues Lipophilic due to aromatic thioester
Glycylglycine None (unmodified dipeptide) 2 residues Simplest dipeptide, high solubility
Target Compound 2-Methoxy-3,4-dioxocyclobut-1-en-1-yl 3 residues Electron-deficient cyclobutene ring

The cyclobutene ring’s strain and electron-withdrawing effects may render the target compound more reactive than unmodified tripeptides .

Thermal Stability

Thermal decomposition studies of glycine, glycylglycine, and glycylglycylglycine under oxidative conditions () reveal that peptide chain elongation increases thermal stability. For example:

  • Glycine : Decomposes at ~290°C.
  • Glycylglycine : Decomposes at ~315°C.
  • Glycylglycylglycine : Decomposes at ~330°C.

The target compound’s dioxocyclobutene group may lower thermal stability compared to unmodified tripeptides due to ring strain and oxidative susceptibility. However, the methoxy group could mitigate this by donating electron density, stabilizing the structure. Direct data is unavailable, but analogous cyclobutane derivatives decompose at temperatures ~250–300°C, suggesting similar behavior .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name Solubility (Water) logP (Predicted) Reactivity Notes
Glycylglycylglycine High -3.2 Low reactivity, stable at neutral pH
N-[2-(Benzoylthio)acetyl]-gly-gly-gly-OH Low (lipophilic) 1.8 Thioester hydrolysis under basic conditions
Target Compound Moderate -0.5 (estimated) Electrophilic cyclobutene; pH-sensitive

The target compound’s moderate solubility likely arises from a balance between the hydrophilic tripeptide backbone and the hydrophobic cyclobutene ring. Its logP is higher than unmodified tripeptides but lower than benzoylthio derivatives, suggesting intermediate membrane permeability .

Research Findings and Limitations

  • Thermal Studies : provides foundational data on glycine peptides but lacks direct analysis of the target compound.
  • Biological Data : PharmaCompass entries () suggest glycine derivatives are explored for therapeutic use, but the target compound’s bioactivity remains unstudied.

Biological Activity

N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclobutene ring and multiple glycine units. Its molecular formula is C10H12N2O5C_{10}H_{12}N_2O_5, with a molecular weight of 240.21 g/mol.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity TypeTest MethodResultReference
α-Glucosidase InhibitionIn vitro AssayIC50 = 0.46 mM
Cytotoxicity against MCF-7 CellsMTT AssayIC50 = 24.74 µM
Antioxidant ActivityDPPH Scavenging AssayIC50 = 15.15 μg/mL
Antibacterial ActivityMIC TestingMIC = 7.9 μg/mL

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Anticancer Studies :
    • A study conducted by Alam et al. synthesized various derivatives and found that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
  • Enzyme Inhibition :
    • Research indicated that certain derivatives showed potent inhibition of α-glucosidase, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .
  • Antioxidant Potential :
    • Compounds with similar methoxy-substituted structures demonstrated significant free radical scavenging activity, which is crucial for developing drugs targeting oxidative stress-related diseases .

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